molecular formula C21H25N3O4 B2479960 N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide CAS No. 1903330-77-7

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide

Cat. No.: B2479960
CAS No.: 1903330-77-7
M. Wt: 383.448
InChI Key: LPGASWHIBMODBX-UHFFFAOYSA-N
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Description

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide: is a complex organic compound that features a benzamide core linked to a piperidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetylacetone and ammonia.

    Piperidine Synthesis: The piperidine ring is often synthesized via cyclization reactions involving 1,5-diamines.

    Coupling Reactions: The pyridine and piperidine moieties are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The final step involves the attachment of the benzamide group, which can be achieved through amide bond formation using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Materials Science: It is explored for its use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15-12-18(13-19(25)23(15)2)28-17-8-10-24(11-9-17)20(26)14-22-21(27)16-6-4-3-5-7-16/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGASWHIBMODBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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